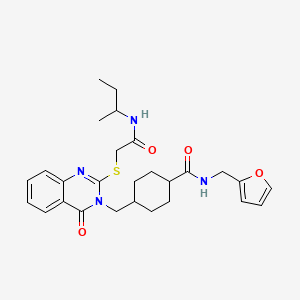

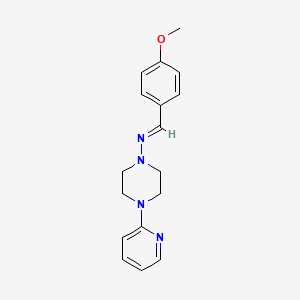

![molecular formula C11H6Cl2N2S B2391573 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 910443-26-4](/img/structure/B2391573.png)

6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

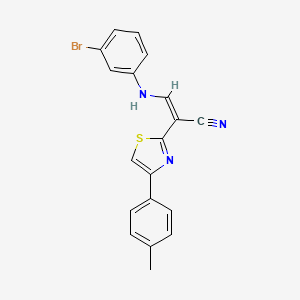

“6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole” is an imidazothiazole derivative . It is also known as CITCO . The compound has a molecular weight of 436.74 .

Synthesis Analysis

The detailed synthesis approach for the 3,4-disubstituted-6,7-dihydro-imidazo[2,1-b][1,3]thiazoles is described in the Experimental section . All the synthesized derivatives were characterized by 1 H NMR, 13 C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular formula of “6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole” is C11H6Cl2N2S . The average mass is 269.150 Da and the monoisotopic mass is 267.962860 Da .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 192 - 195°C . It is soluble in DMSO (28 mg/mL) but insoluble in water .Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

Imidazo-[2,1-b]-thiazole derivatives have shown promise as antimycobacterial agents. Researchers have designed and synthesized novel analogues of this compound, evaluating their activity against Mycobacterium tuberculosis (Mtb). Notably, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 exhibited significant antitubercular activity with an IC50 of 2.32 μM against Mtb H37Ra. Another compound, IT06, also demonstrated activity against Mtb .

Constitutive Androstane Receptor (CAR) Activation

CITCO, an imidazothiazole derivative, stimulates the nuclear translocation of human constitutive androstane receptor (CAR). It has been used for activating both mouse and human CAR .

Anticancer Properties

Thiazoles, including imidazo-thiazoles, have been investigated for their anticancer potential. Some derivatives exhibit dose-dependent antiproliferative effects against various cancer cell lines, such as HT-29, A-549, MCF-7, and 3T3-L1 .

Anti-Inflammatory Activity

Polysubstituted thiazole derivatives have been explored for their anti-inflammatory effects. These compounds were evaluated using formalin-induced paw edema, demonstrating potential anti-inflammatory activity .

Molecular Docking Studies

Researchers have performed molecular docking and dynamics studies to understand the binding patterns and stability of protein–ligand complexes involving active imidazo-[2,1-b]-thiazole compounds. These investigations provide insights into their interactions with specific protein targets, such as Pantothenate synthetase of Mtb .

Formylation Reactions

6-Aryl imidazo-[2,1-b]-thiazoles have been used in formylation reactions, particularly via the Vilsmeier-Haack (V-H) reaction. This method allows the introduction of aldehyde functional groups into the compound structure .

Wirkmechanismus

Target of Action

The primary target of 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole is the human constitutive androstane receptor (CAR) . This receptor plays a crucial role in the regulation of drug metabolism and the elimination of foreign substances from the body .

Mode of Action

The compound interacts with its target by stimulating the nuclear translocation of the CAR . This interaction triggers a series of changes that affect the function of the receptor and its downstream effects .

Biochemical Pathways

The activation of CAR by 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole can influence various biochemical pathways. These include pathways involved in drug metabolism, detoxification, and the elimination of foreign substances .

Pharmacokinetics

In silico admet prediction has been used in the design and synthesis of similar compounds .

Result of Action

The activation of CAR by 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole can lead to changes at the molecular and cellular levels. These changes can influence the body’s ability to metabolize drugs and eliminate foreign substances .

Action Environment

The action, efficacy, and stability of 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole can be influenced by various environmental factors. These factors can include the presence of other drugs, the physiological state of the body, and individual genetic variations .

Safety and Hazards

Eigenschaften

IUPAC Name |

6-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2S/c12-8-2-1-7(5-9(8)13)10-6-15-3-4-16-11(15)14-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZQNAGYBJGLNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN3C=CSC3=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

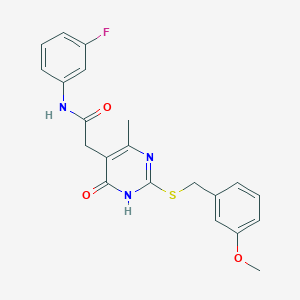

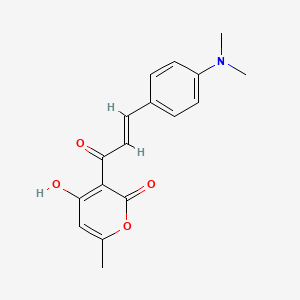

![2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2391494.png)

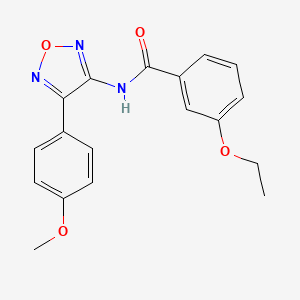

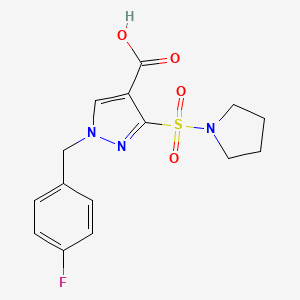

![4-methyl-3-(nitromethyl)-2-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclopentan-1-one](/img/structure/B2391504.png)

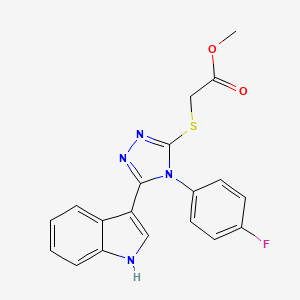

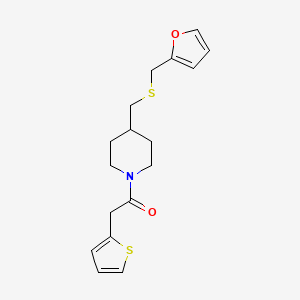

![(E)-N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2391505.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)